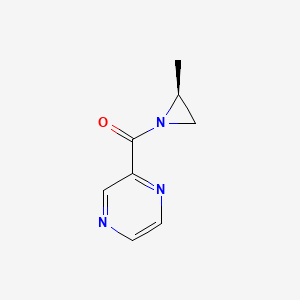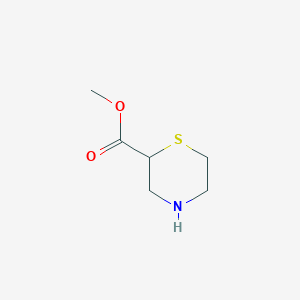
Methyl Thiomorpholine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Thiomorpholine-2-carboxylate is a heterocyclic organic compound that features a thiomorpholine ring with a carboxylate group and a methyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl Thiomorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Methyl Thiomorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl Thiomorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
Thiazoles: These compounds also contain a sulfur atom in a heterocyclic ring and have diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological activities and are structurally similar to thiomorpholine derivatives.
Morpholines: These compounds share the morpholine ring structure but lack the sulfur atom present in thiomorpholine.
Uniqueness
Methyl Thiomorpholine-2-carboxylate is unique due to the presence of both a thiomorpholine ring and a carboxylate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H11NO2S |
|---|---|
分子量 |
161.22 g/mol |
IUPAC 名称 |
methyl thiomorpholine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3 |
InChI 键 |
JDDPMBAIPZTAGP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CNCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)

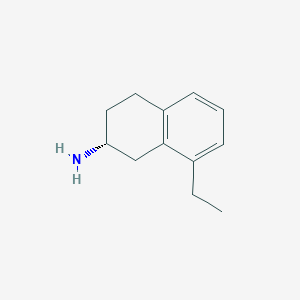

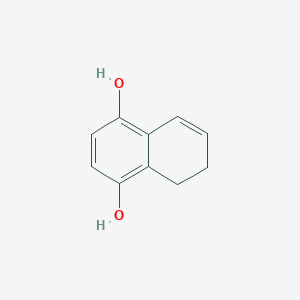
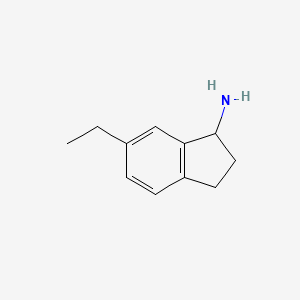




![1,4,8,9-Tetraazaspiro[5.5]undecane](/img/structure/B11917609.png)
